molecular formula C8H18ClNO B13018657 3-Piperidin-3-yl-propan-1-ol hydrochloride

3-Piperidin-3-yl-propan-1-ol hydrochloride

Cat. No.: B13018657
M. Wt: 179.69 g/mol
InChI Key: FZYSJNGXDDZHNJ-UHFFFAOYSA-N
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Description

Foundational Role of Piperidine (B6355638) Architectures in Organic and Medicinal Chemistry

The piperidine motif, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.govijnrd.org This structural unit is prevalent in a vast array of natural products, particularly alkaloids, and is a key building block in the synthesis of numerous pharmaceutical agents. nih.govresearchgate.net The significance of the piperidine scaffold lies in its ability to introduce favorable physicochemical and pharmacokinetic properties into a molecule. ijnrd.org Its three-dimensional structure allows for the precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets.

Piperidine and its derivatives are integral to the development of a wide range of therapeutics, including analgesics, antipsychotics, and antihistamines. ijnrd.org The versatility of the piperidine ring allows for substitution at various positions, enabling chemists to fine-tune the biological activity and properties of a molecule. researchgate.netresearchgate.net The development of novel synthetic methods to create substituted and functionalized piperidines remains an active area of research, driven by the continuous demand for new and effective therapeutic agents. nih.govijpsr.com

General Overview of 3-Piperidin-3-yl-propan-1-ol Hydrochloride in Chemical Literature

While extensive research literature specifically detailing "this compound" is not abundant, its constituent parts, the 3-substituted piperidine ring and the propanol (B110389) side chain, are common motifs in medicinal chemistry. The free base, 3-Piperidin-3-ylpropan-1-ol, is a known chemical entity. sigmaaldrich.comamerigoscientific.com The hydrochloride salt is formed by the reaction of the basic piperidine nitrogen with hydrochloric acid. This is a common practice in pharmaceutical chemistry to improve the solubility and stability of amine-containing compounds.

A regioisomer of this compound, 3-(Piperidin-4-yl)propan-1-ol hydrochloride, is also documented in chemical literature and databases. nih.govchemicalbook.com The difference in the substitution pattern on the piperidine ring (position 3 versus position 4) can lead to significant differences in the biological activity and physical properties of the isomers.

Chemical Properties of 3-Piperidin-3-ylpropan-1-ol (Free Base)

PropertyValueSource
Molecular Formula C₈H₁₇NO sigmaaldrich.com
Molecular Weight 143.23 g/mol sigmaaldrich.com
CAS Number 25175-58-0 sigmaaldrich.com
Appearance Solid sigmaaldrich.com
InChI Key CHCGEJVYCWSXML-UHFFFAOYSA-N sigmaaldrich.com

This table is interactive. Click on the headers to sort.

Conceptual Frameworks for Research on Complex Piperidine Derivatives

The synthesis of complex piperidine derivatives such as this compound is guided by established conceptual frameworks in organic synthesis. These frameworks often involve retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials.

Key synthetic strategies for constructing the substituted piperidine core include:

Hydrogenation of Pyridine (B92270) Precursors: A common and powerful method for the synthesis of piperidines is the reduction of corresponding pyridine derivatives. nih.gov This can be achieved using various catalytic systems, including transition metals like rhodium, iridium, and palladium, often under high pressure and temperature. nih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome of the hydrogenation.

Cyclization Reactions: Intramolecular cyclization reactions are a versatile approach to forming the piperidine ring. These can include reductive amination of dicarbonyl compounds or amino-alkenes, as well as various cascade reactions that form multiple bonds in a single operation. nih.gov

Multi-component Reactions (MCRs): MCRs offer an efficient route to complex piperidine structures by combining three or more starting materials in a single reaction vessel. nih.gov These reactions are highly atom-economical and can rapidly generate libraries of diverse piperidine derivatives for screening purposes.

Functionalization of Pre-existing Piperidine Scaffolds: Another approach involves the modification of a pre-existing piperidine ring. This can involve N-alkylation or acylation, or C-H functionalization to introduce substituents at various positions on the ring. researchgate.net

The synthesis of 3-Piperidin-3-yl-propan-1-ol would likely involve the creation of a 3-substituted pyridine precursor followed by hydrogenation, or the use of a pre-formed piperidine ring that is subsequently functionalized with the propan-1-ol side chain. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

3-piperidin-3-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c10-6-2-4-8-3-1-5-9-7-8;/h8-10H,1-7H2;1H

InChI Key

FZYSJNGXDDZHNJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CCCO.Cl

Origin of Product

United States

Synthetic Methodologies for 3 Piperidin 3 Yl Propan 1 Ol Hydrochloride and Analogues

Retrosynthetic Strategies for Piperidinyl Propanol (B110389) Core Structures

Retrosynthetic analysis is a powerful tool in organic synthesis that allows for the deconstruction of a target molecule into simpler, commercially available starting materials. lkouniv.ac.inbhavanscollegedakor.org This approach involves breaking key bonds and performing functional group interconversions (FGIs) in a reverse-synthetic sense to identify plausible synthetic pathways. lkouniv.ac.inbhavanscollegedakor.org

Applying the disconnection approach to the 3-piperidin-3-yl-propan-1-ol scaffold reveals several potential synthetic routes. A primary disconnection can be made at the C3-Cβ bond of the piperidine (B6355638) ring, separating the piperidine core from the propanol side chain. This leads to a 3-substituted piperidine synthon and a three-carbon electrophilic or nucleophilic synthon.

Another key disconnection involves breaking the C-N bonds within the piperidine ring itself. This strategy often leads back to acyclic precursors that can be cyclized to form the piperidine ring. nih.gov For instance, a [5+1] annulation strategy could be envisioned, where a five-carbon chain with appropriate functional groups reacts with an amine source. nih.gov

A logical retrosynthetic breakdown of 3-piperidin-3-yl-propan-1-ol is illustrated below:

Retrosynthetic analysis of 3-piperidin-3-yl-propan-1-olFigure 1: Retrosynthetic disconnection of 3-piperidin-3-yl-propan-1-ol.

This analysis suggests that the target molecule can be synthesized from a 3-substituted pyridine (B92270) derivative, which in turn can be prepared from simpler starting materials.

Functional group interconversions (FGIs) are crucial in the synthesis of piperidinyl propanols, allowing for the strategic manipulation of reactive sites. fiveable.meub.edu A common FGI involves the reduction of a carboxylic acid or ester group to a primary alcohol. For example, a 3-(piperidin-3-yl)propanoic acid derivative can be reduced to the corresponding propanol.

Another important FGI is the conversion of a nitrile group to a carboxylic acid or an amine. The hydrolysis of a nitrile can provide the corresponding carboxylic acid, which can then be reduced to the alcohol. Alternatively, the reduction of a nitrile can yield a primary amine, which can be further functionalized.

The table below summarizes key FGIs relevant to the synthesis of piperidinyl propanols:

Starting Functional GroupTarget Functional GroupReagents and Conditions
Carboxylic Acid/EsterPrimary AlcoholLiAlH₄, THF; or BH₃·THF
NitrileCarboxylic AcidH₃O⁺, heat
NitrilePrimary AmineH₂, Raney Ni; or LiAlH₄
PyridinePiperidineH₂, PtO₂; or NaBH₄, H⁺
Aldehyde/KetoneAlcoholNaBH₄, MeOH; or LiAlH₄, THF

This table illustrates common functional group interconversions used in the synthesis of piperidinyl propanols.

Direct Synthesis Approaches for 3-Piperidin-3-yl-propan-1-ol Hydrochloride and Related Compounds

Direct synthesis approaches aim to construct the target molecule in a more convergent manner, often involving the formation of key bonds in the later stages of the synthesis.

One direct approach involves the alkylation of a pre-formed piperidine ring. google.com For example, a 3-substituted piperidine with a nucleophilic handle can react with a three-carbon electrophile. A patent describes a method for preparing 2-(4-piperidyl)-2-propanol hydrochloride where a protected 4-piperidine formate (B1220265) undergoes alkylation with a methyl Grignard reagent. google.com A similar strategy could be adapted for the synthesis of 3-piperidin-3-yl-propan-1-ol, where a suitable 3-substituted piperidine derivative is alkylated.

The choice of protecting group for the piperidine nitrogen is critical to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is commonly used due to its stability under many reaction conditions and its ease of removal under acidic conditions. google.com

The formation of the propanol side chain often involves the selective reduction of a corresponding carbonyl or ester functionality. A variety of reducing agents can be employed for this transformation, with the choice depending on the other functional groups present in the molecule.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols. However, its high reactivity can lead to the reduction of other functional groups. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is often used for the selective reduction of aldehydes and ketones in the presence of esters.

More selective reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used for the partial reduction of esters to aldehydes, which can then be further reacted or reduced to the alcohol. vanderbilt.edu

The reduction of a pyridine ring to a piperidine is a key step in many synthetic routes. clockss.org Catalytic hydrogenation over platinum oxide or Raney nickel is a common method. clockss.org Chemical reduction methods, such as the use of sodium in boiling ethanol (B145695) (Ladenburg reduction) or samarium diiodide in the presence of water, have also been reported. clockss.org The selective partial reduction of pyridines to dihydropyridines or tetrahydropyridines can also be a valuable strategy, allowing for further functionalization before complete reduction to the piperidine ring. nih.govnih.gov

Asymmetric Synthesis of Chiral Piperidinyl Propanol Derivatives

The synthesis of enantiomerically pure chiral piperidinyl propanol derivatives is of significant interest, as the stereochemistry of a drug molecule can have a profound impact on its pharmacological activity. nih.gov Several strategies have been developed for the asymmetric synthesis of chiral piperidines.

One approach involves the use of a chiral auxiliary. rsc.org In this method, an achiral starting material is reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions proceed with facial selectivity controlled by the chiral auxiliary, which is then removed to yield the enantiomerically enriched product.

Another powerful strategy is the use of chiral catalysts. youtube.com For example, rhodium-catalyzed asymmetric hydrogenation of a suitably substituted pyridine or tetrahydropyridine (B1245486) precursor can provide access to chiral piperidines with high enantioselectivity. nih.gov A study by Glorius and coworkers reported a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with activated pyridines to furnish 3-substituted tetrahydropyridines in high yield and enantioselectivity. nih.gov These intermediates can then be reduced to the corresponding chiral piperidines.

Enzymatic resolutions have also been employed to separate enantiomers of racemic piperidine derivatives. nih.gov Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

The table below highlights some asymmetric synthesis approaches for chiral piperidines:

Asymmetric StrategyDescriptionExample
Chiral AuxiliaryA chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction.Evans' oxazolidinones for asymmetric alkylation.
Chiral CatalystA small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.Rhodium-catalyzed asymmetric hydrogenation of enamides. nih.gov
Enzymatic ResolutionAn enzyme is used to selectively react with one enantiomer of a racemic mixture.Lipase-catalyzed kinetic resolution of racemic alcohols. nih.gov

This table summarizes common strategies for the asymmetric synthesis of chiral piperidine derivatives.

Enantioselective Catalytic Methods for Piperidine Ring Construction

The asymmetric synthesis of 3-substituted piperidines remains a significant challenge in organic chemistry. Traditional methods often involve lengthy synthetic sequences or rely on the resolution of racemic mixtures. nih.gov However, modern transition-metal catalysis has provided powerful tools to construct these chiral heterocycles with high efficiency and stereoselectivity.

A prominent strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govox.ac.uk This method utilizes a cross-coupling approach to generate enantioenriched 3-substituted piperidines from pyridine derivatives and sp²-hybridized boronic acids. nih.gov The key step is a Rh-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate, which furnishes 3-substituted tetrahydropyridines in high yields and with excellent enantioselectivity. nih.govacs.org A subsequent reduction step then affords the desired piperidine. nih.govorganic-chemistry.org This three-step process, involving partial reduction of pyridine, asymmetric carbometalation, and a final reduction, has proven versatile for accessing a wide array of enantioenriched 3-piperidines. nih.govacs.org

Another powerful rhodium-catalyzed method is the reductive transamination of pyridinium (B92312) salts. dicp.ac.cn This approach allows for the rapid synthesis of various chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn A key feature of this transformation is the introduction of a chiral primary amine under reducing conditions (using formic acid as a hydrogen source), which induces chirality on the piperidine ring while replacing the original nitrogen atom of the pyridine ring. dicp.ac.cn This method avoids the need for chiral catalysts or high-pressure hydrogen gas and is scalable, demonstrating its practical utility. dicp.ac.cn

Asymmetric intramolecular aza-Michael cyclizations also represent a well-established route to nitrogen heterocycles, including piperidines. whiterose.ac.uk Chiral phosphoric acids, for instance, have been employed as effective catalysts in these reactions, providing access to enantioenriched piperidine scaffolds from acyclic precursors. whiterose.ac.uk

Table 1: Comparison of Enantioselective Catalytic Methods for Piperidine Synthesis

Method Catalyst System Key Substrates Key Features References
Asymmetric Reductive Heck Rhodium complex with chiral ligand (e.g., (S)-Segphos) Phenyl pyridine-1(2H)-carboxylate, Boronic acids High yield and enantioselectivity; broad functional group tolerance. nih.gov, organic-chemistry.org, acs.org, ox.ac.uk
Asymmetric Reductive Transamination Rhodium complex (e.g., [RhCp*Cl2]2) with a chiral primary amine Pyridinium salts, Formic acid Excellent diastereo- and enantioselectivity; avoids chiral catalysts and H2 gas; scalable. dicp.ac.cn
Asymmetric Aza-Michael Cyclization Chiral Phosphoric Acid (CPA) Unsaturated sulfonamides and ketones Forms the piperidine ring via intramolecular cyclization; good yields and high enantioselectivity. whiterose.ac.uk

Chemo-Enzymatic Approaches in Enantiopure Piperidinyl Propanol Synthesis

Combining the selectivity of biocatalysts with the efficiency of chemical synthesis, chemo-enzymatic methods have emerged as a powerful strategy for producing enantiopure compounds. nih.gov These approaches are particularly valuable for synthesizing chiral piperidines and their derivatives with high precision. nih.govresearchgate.net

Lipase-catalyzed kinetic resolution is another widely used chemo-enzymatic technique. This method can be applied to resolve racemic piperidinyl propanol derivatives. For instance, the enantiopure intermediate (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol was synthesized from its racemic form using a lipase (B570770) from Pseudomonas aeruginosa (PAL) with vinyl acetate (B1210297) as the acyl donor. researchgate.net By optimizing reaction parameters such as solvent, temperature, and enzyme concentration, a good conversion (50.02%) was achieved with outstanding enantiomeric excess for both the remaining alcohol substrate (eeS = 99%) and the acylated product (eeP = 98.91%). researchgate.net Such enzymatic resolutions are a cornerstone of producing enantiopure building blocks for more complex molecules. nih.govntnu.no

Table 2: Chemo-Enzymatic Methods for Chiral Piperidine and Alcohol Synthesis

Method Enzyme(s) Substrate Type Key Outcome References
Dearomatization Cascade Amine Oxidase / Ene Imine Reductase (EneIRED) N-substituted tetrahydropyridines Stereo-defined 3- and 3,4-substituted piperidines with high ee. nih.gov
Kinetic Resolution Lipase (e.g., from Pseudomonas aeruginosa) Racemic piperidinyl propanol Separation of enantiomers, achieving high ee (>98%) for both substrate and product. researchgate.net
Hybrid Cascade Transaminase / Organocatalyst Dicarbonyl compounds Synthesis of 2-substituted piperidines. nih.gov, researchgate.net

Sustainable Synthesis Methodologies for Piperidine-Containing Alcohols

The development of sustainable or "green" synthetic methods is a paramount goal in the chemical industry, aiming to reduce environmental impact by minimizing waste and energy consumption. nih.govresearchgate.net The synthesis of piperidine-containing alcohols has benefited significantly from such innovations.

Biocatalysis itself is considered a highly sustainable technology. researchgate.net Enzymatic reactions are typically conducted in aqueous media under mild temperature and pressure conditions, which significantly reduces energy demands and the use of hazardous organic solvents. nih.govresearchgate.net The high selectivity of enzymes often leads to cleaner reactions with fewer byproducts, simplifying purification and reducing waste. researchgate.net The chemo-enzymatic methods described previously, such as the amine oxidase/EneIRED cascade, are prime examples of this sustainable approach. nih.gov

Catalytic hydrogenation, a fundamental reaction for converting pyridines to piperidines, can also be performed under sustainable conditions. asianpubs.orgresearchgate.net While some hydrogenations require harsh conditions, methods using catalysts like platinum(IV) oxide (PtO2) can proceed at room temperature in solvents like glacial acetic acid. asianpubs.orgresearchgate.net The use of clean hydrogen gas as a reductant is inherently atom-economical, producing only water as a byproduct. asianpubs.org

A significant advancement in sustainable synthesis is the use of electrocatalytic hydrogenation. nih.gov This technique can hydrogenate pyridines to piperidines at ambient temperature and pressure, completely avoiding the need for high-pressure hydrogen gas and high temperatures typical of many thermochemical processes. nih.govresearchgate.net By using an anion-exchange membrane (AEM) electrolyzer with a rhodium-on-carbon catalyst, the reaction can be driven by electricity, which can be sourced from renewable energy, further enhancing its green credentials. nih.govresearchgate.net This method has demonstrated high conversion rates and yields, presenting a clear advantage over traditional energy-intensive catalytic processes. nih.gov

Table 3: Sustainable Features of Piperidine Synthesis Methods

Methodology Key Sustainable Feature(s) Example References
Biocatalysis Mild reaction conditions (temp, pressure), aqueous media, high selectivity, reduced waste. Amine oxidase/EneIRED cascade for chiral piperidines. nih.gov, researchgate.net
Electrocatalytic Hydrogenation Ambient temperature and pressure, avoids H2 gas, can use renewable electricity. Hydrogenation of pyridine in an AEM electrolyzer. researchgate.net, nih.gov
Catalytic Transfer Hydrogenation Avoids high-pressure H2 gas. Rh-catalyzed reaction using formic acid as a hydrogen source. dicp.ac.cn

Advanced Spectroscopic Characterization Techniques for 3 Piperidin 3 Yl Propan 1 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3-Piperidin-3-yl-propan-1-ol hydrochloride, both ¹H and ¹³C NMR are crucial for a complete structural assignment.

High-Resolution Proton (¹H) NMR Methodologies

High-resolution ¹H NMR spectroscopy allows for the identification and differentiation of the various protons in this compound. The chemical shift (δ) of each proton is influenced by its local electronic environment, while spin-spin coupling provides information about adjacent protons, helping to piece together the molecular structure.

Given the structure of this compound, one would expect a complex spectrum. The piperidine (B6355638) ring contains several methylene (B1212753) groups and a methine group, and the propanol (B110389) side chain adds further distinct proton environments. The presence of the hydrochloride salt will lead to a downfield shift of the protons near the nitrogen atom due to the positive charge.

Expected ¹H NMR Data:

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H directly attached to oxygen (OH)Broad singlet--
CH₂ attached to OH~3.6TripletJ ≈ 6-7
CH₂ on propanol chain (middle)~1.6Multiplet-
CH attached to piperidine ring~1.8Multiplet-
CH₂ on piperidine ring (various)~1.5 - 3.0Multiplets-
NH proton (as hydrochloride)Broad singlet--

Note: These are estimated values. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Techniques for Carbon Framework Elucidation

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., sp³, sp²) and its electronic environment.

For this compound, one would expect to see signals for the carbons of the piperidine ring and the propanol side chain. The carbon atom bonded to the hydroxyl group would be significantly deshielded and appear at a lower field. Similarly, the carbons adjacent to the protonated nitrogen would also be shifted downfield. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals. miamioh.edu

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C attached to OH~60-65
C on propanol chain (middle)~30-35
C attached to piperidine ring~35-40
C on piperidine ring (various)~25-50

Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and their environment, providing a molecular fingerprint.

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic absorption bands would be expected for the O-H, N-H, C-H, and C-O bonds. The broad absorption band for the O-H stretch of the alcohol group is typically found around 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amine hydrochloride would appear in a similar region, often as a broad band. C-H stretching vibrations are expected in the 2800-3000 cm⁻¹ region. The C-O stretching vibration would likely be observed around 1050-1150 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopic Studies

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of laser light. While polar bonds like O-H and N-H give strong signals in IR, non-polar bonds often show stronger signals in Raman spectra. For this compound, the C-C and C-H bonds of the piperidine ring and the propanol chain would be expected to be prominent in the FT-Raman spectrum. The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (FT-Raman)
O-H stretch (alcohol)3200-3600 (broad)Weak
N-H stretch (hydrochloride)~2400-2800 (broad)Weak
C-H stretch (aliphatic)2850-29602850-2960 (strong)
C-O stretch1050-1150Weak
C-C stretchWeakStrong

Note: These are general ranges and the actual appearance can be influenced by hydrogen bonding and the solid-state packing of the hydrochloride salt.

Computational and Theoretical Investigations of 3 Piperidin 3 Yl Propan 1 Ol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and conformational landscape of molecules. For 3-Piperidin-3-yl-propan-1-ol hydrochloride, the piperidine (B6355638) ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d) or higher, can precisely model this. researchgate.net

The orientation of the 3-propan-1-ol substituent can be either axial or equatorial. DFT calculations can determine the relative energies of these conformers. Generally, for substituted piperidines, the equatorial conformation is energetically favored to minimize steric hindrance. The calculations would involve geometry optimization of both potential conformers to find the lowest energy (most stable) state. researchgate.netresearchgate.net

Table 1: Representative DFT-Calculated Energy Differences for Axial vs. Equatorial Conformers in a Substituted Piperidine Ring.
ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)Stability
Equatorial0.00~180 (anti-periplanar)More Stable
Axial+1.5 - 3.0~60 (gauche)Less Stable

This table illustrates typical energy differences found in DFT studies of substituted piperidines. The exact values for this compound would require a specific calculation.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. mdpi.com The HOMO, which is the outermost orbital containing electrons, acts as an electron donor. The LUMO, the innermost orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. For piperidine derivatives, the HOMO is often localized around the nitrogen atom due to its lone pair of electrons, while the LUMO is distributed across the carbon skeleton and substituents. researchgate.netresearchgate.net

Table 2: Typical Frontier Orbital Energies and Global Reactivity Descriptors for Piperidine Derivatives Calculated via DFT.
ParameterTypical Value (eV)Significance
EHOMO-6.0 to -7.5Ionization Potential (Electron-donating ability)
ELUMO-0.5 to +1.0Electron Affinity (Electron-accepting ability)
Energy Gap (ΔE)5.5 to 8.5Chemical Reactivity & Kinetic Stability mdpi.com
Chemical Hardness (η)2.75 to 4.25Resistance to charge transfer
Electronegativity (χ)2.75 to 3.75Power to attract electrons

These values are representative of the piperidine class of compounds and provide an estimate of the electronic properties of this compound. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular interactions within a molecule. researchgate.net It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). nih.gov

In this compound, key NBO interactions would include:

Hyperconjugation: Delocalization of electron density from C-H or C-C sigma bonds to adjacent antibonding orbitals (σ*).

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization.

Table 3: Representative NBO Second-Order Perturbation Energies (E(2)) for a Piperidine Derivative.
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(N)σ(C-C)~2.5 - 5.0Lone Pair → Antibonding Sigma
σ(C-H)σ(N-C)~1.5 - 3.0Sigma → Antibonding Sigma
σ(C-C)σ*(C-H)~2.0 - 4.0Sigma → Antibonding Sigma

This table presents plausible E(2) values for the primary intramolecular interactions within the piperidine ring system, illustrating the stabilizing effects of electron delocalization.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de It illustrates the charge distribution on the molecule's surface using a color spectrum. libretexts.org

Red regions indicate areas of high electron density (negative potential) and are susceptible to electrophilic attack.

Blue regions indicate areas of low electron density (positive potential) and are favorable for nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP map would likely show a significant region of negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom (if deprotonated), corresponding to their lone pairs. researchgate.net Regions of positive potential (blue) would be concentrated around the hydrogen atom of the hydroxyl group and the hydrogen atom attached to the protonated nitrogen, making these sites susceptible to nucleophilic attack. nih.gov

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for understanding how a molecule might interact with a biological target. researchgate.net

For a compound like this compound, docking simulations could be used to investigate its binding affinity and mode of interaction with various protein targets. The simulation would place the ligand into the binding site of a protein and calculate a "docking score," which estimates the binding affinity. The results would also reveal key intermolecular interactions, such as:

Hydrogen Bonds: Likely formed between the hydroxyl group (donor and acceptor) and the protonated amine (donor) of the ligand and polar residues in the protein's active site.

Ionic Interactions: The positively charged piperidinium (B107235) ion could form strong salt bridges with negatively charged amino acid residues like aspartate or glutamate (B1630785).

Hydrophobic Interactions: The aliphatic carbon chain and parts of the piperidine ring could engage in hydrophobic interactions with nonpolar residues.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Piperidinyl Propanol (B110389) Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models use calculated molecular descriptors to predict the activity of new, unsynthesized analogues. nih.gov

For a series of piperidinyl propanol analogues, a QSAR model could be developed to understand how modifications to the structure affect a specific biological activity (e.g., receptor binding affinity, enzyme inhibition). uran.ua The process involves:

Data Set: A collection of analogues with experimentally measured activities.

Descriptor Calculation: Computing various molecular descriptors for each analogue. These can be 2D (e.g., molecular weight, logP) or 3D (e.g., steric fields, electrostatic fields). nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that relates the descriptors to the activity. mdpi.com

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

A hypothetical QSAR equation for piperidinyl propanol analogues might look like: Activity = c0 + (c1 * LogP) - (c2 * Steric_Volume) + (c3 * H-Bond_Donor_Count)

This equation would suggest that activity increases with lipophilicity (LogP) and the number of hydrogen bond donors, but decreases with increasing steric bulk in a particular region. Such models are invaluable for guiding the design of more potent and selective compounds. cu.edu.eg

Chemical Transformations and Derivatization Strategies for 3 Piperidin 3 Yl Propan 1 Ol Hydrochloride

Role as a Key Synthetic Intermediate and Chemical Building Block

The utility of 3-Piperidin-3-yl-propan-1-ol hydrochloride as a synthetic intermediate stems from its bifunctional nature. The piperidine (B6355638) nitrogen and the terminal hydroxyl group can be manipulated either sequentially or in a single pot, providing a versatile scaffold for constructing a diverse range of chemical entities. This compound serves as a foundational piece in the assembly of larger molecules, particularly in the development of pharmaceutical agents and other biologically active compounds. nih.gov

Its role as a building block is evident in its incorporation into larger molecular frameworks. For instance, it can be used as a precursor in the synthesis of substituted piperidine derivatives where both the nitrogen and the alcohol have been functionalized to create complex target molecules. google.comnih.gov The initial propanol (B110389) chain and the piperidine ring provide a defined spatial arrangement and conformational flexibility that is often sought in medicinal chemistry.

Table 1: Examples of Compounds Synthesized Using 3-Piperidin-3-yl-propan-1-ol Scaffolds

Starting Material Reaction Resulting Compound Class
3-Piperidin-3-yl-propan-1-ol N-Arylation & O-Alkylation Substituted N-Aryl-piperidine Ethers
3-Piperidin-3-yl-propan-1-ol N-Acylation & Oxidation N-Acyl-piperidinepropionic Acids

Functionalization Reactions of the Hydroxyl Group

The primary alcohol moiety of 3-Piperidin-3-yl-propan-1-ol is amenable to a variety of classical alcohol transformations. These reactions allow for the introduction of new functional groups, thereby altering the molecule's physical and chemical properties.

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or anhydrides to form esters. This transformation is fundamental for creating prodrugs or modifying the lipophilicity of a molecule.

Etherification: Williamson ether synthesis, by reacting the corresponding alkoxide with an alkyl halide, can be employed to form ethers. This adds a stable, non-hydrolyzable linkage.

Oxidation: The primary alcohol can be oxidized to an aldehyde under mild conditions or further to a carboxylic acid using stronger oxidizing agents. This introduces a key carbonyl or carboxyl functionality, opening up further synthetic possibilities such as imine formation or amidation.

Table 2: Key Functionalization Reactions of the Hydroxyl Group

Reaction Type Reagent Class Product Functional Group
Esterification Carboxylic Acid / Acid Halide Ester (-O-C=O)R
Etherification Alkyl Halide (with base) Ether (-O-R)
Oxidation (mild) PCC, DMP Aldehyde (-CHO)

Strategic Modifications of the Piperidine Ring System

The piperidine ring itself is a central focus for derivatization, with modifications possible at both the nitrogen and carbon atoms.

The secondary amine of the piperidine ring is a nucleophilic center that readily participates in a variety of bond-forming reactions. This is often the first site of modification in a synthetic sequence.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Simple N-alkylation with an alkyl halide in the presence of a base is a common strategy. researchgate.net

N-Acylation: Reaction with acid chlorides or anhydrides yields N-acylpiperidines (amides). This transformation is robust and introduces a stable amide bond, often seen in pharmacologically active molecules. nih.gov

N-Arylation: The Buchwald-Hartwig amination allows for the coupling of the piperidine nitrogen with aryl halides or triflates, a powerful method for creating N-arylpiperidines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has broad substrate scope and has become a cornerstone of modern medicinal chemistry for accessing complex amine derivatives. youtube.comrsc.org

Table 3: Common N-Substitution Reactions

Reaction Name Reagent Type Bond Formed Catalyst (if applicable)
N-Alkylation Alkyl Halide (R-X) C-N None (Base mediated)
Reductive Amination Aldehyde/Ketone + Reducing Agent C-N None
N-Acylation Acid Chloride (RCOCl) N-C=O None (Base mediated)

Achieving stereoselective substitution on the carbon atoms of the piperidine ring is a more advanced synthetic challenge but is crucial for accessing specific, biologically active stereoisomers. Since 3-Piperidin-3-yl-propan-1-ol is chiral, controlling the stereochemistry of subsequent modifications is of high importance. Methodologies often rely on substrate-controlled or catalyst-controlled processes.

Modern synthetic methods focus on creating substituted piperidines with high diastereoselectivity and enantioselectivity. acs.org Strategies include:

Asymmetric Cyclization Reactions: Building the substituted piperidine ring from an acyclic, chiral precursor allows for the stereocontrolled installation of substituents. nih.govnih.gov

Catalytic Enantioselective Reactions: Using chiral catalysts, it is possible to functionalize prochiral positions on a pre-formed piperidine ring or a precursor with high stereoselectivity. rsc.orgacs.org For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridine (B1217469) precursors can furnish enantioenriched 3-substituted piperidines. acs.org

Auxiliary-Controlled Synthesis: Attaching a chiral auxiliary to the piperidine nitrogen can direct the stereochemical outcome of a reaction on the ring, after which the auxiliary is removed.

While direct stereoselective C-H functionalization of 3-Piperidin-3-yl-propan-1-ol itself is complex, it can be synthesized from precursors where stereocenters are already established, or it can be a starting point for reactions that create new stereocenters with the aid of chiral catalysts. rsc.org

Exploration of Linker Chemistry and Scaffold Diversification

The bifunctional nature of 3-Piperidin-3-yl-propan-1-ol makes it an ideal candidate for use as a linker or scaffold in combinatorial chemistry and drug discovery. biosynsis.combldpharm.com Linkers serve to connect two or more different molecular fragments, such as a targeting moiety and a therapeutic agent. nih.govnih.gov

The two reactive handles—the amine and the alcohol—can be addressed with orthogonal protecting group strategies. acs.orgnih.gov This allows for the selective functionalization of one group while the other remains protected, and vice-versa. For example, the amine can be protected with a Boc group, allowing for modification of the alcohol. Subsequently, the Boc group can be removed, and the now-free amine can be derivatized. This orthogonal approach enables the systematic and controlled construction of a library of diverse compounds from a single scaffold.

This strategy is central to scaffold diversification, where the core structure of 3-Piperidin-3-yl-propan-1-ol is decorated with a wide variety of chemical groups to explore the chemical space around a particular pharmacophore and optimize biological activity. nih.gov

Table 4: Illustrative Orthogonal Diversification Strategy

Step Reaction Functional Group Modified Protecting Group Status
1 N-Boc Protection Piperidine Nitrogen N-Boc, O-H (Free)
2 O-Esterification Library Synthesis Hydroxyl Group N-Boc, O-Ester (Varied)
3 N-Deprotection (Boc Removal) Piperidine Nitrogen N-H (Free), O-Ester (Varied)

Structure Activity Relationship Sar and Molecular Design Principles for Piperidinyl Propanol Scaffolds

Influence of Structural Modifications on Receptor Binding and Enzyme Inhibition

The pharmacological activity of piperidinyl propanol (B110389) derivatives is highly sensitive to structural modifications on the piperidine (B6355638) ring, the propanol linker, and the nitrogen atom. These changes can profoundly influence a compound's binding affinity for receptors and its inhibitory potency against enzymes.

Research into compounds targeting the histamine (B1213489) H3 and sigma-1 (σ1) receptors has shown that the piperidine ring is a critical structural element for affinity at the σ1 receptor. nih.gov For instance, replacing a piperazine (B1678402) ring with a piperidine ring can dramatically increase affinity for the σ1 receptor while maintaining high affinity for the H3 receptor. acs.org A comparison between two compounds differing only in this basic part (piperazine vs. piperidine) revealed a shift in σ1R Ki from 1531 nM to 3.64 nM, highlighting the piperidine moiety's influence. nih.gov

Modifications to the piperidine ring itself, such as the introduction of substituents, can also fine-tune activity. In the development of LATS1/2 kinase inhibitors, installing methyl groups on the piperidine ring to alter its conformational equilibrium led to a significant gain in activity. acs.org Conversely, in a series of GLP-1 receptor agonists, substituents at the 4-position of the piperidine ring resulted in poor potentiation, whereas moving the substituent to the 3-position significantly increased efficacy. thieme-connect.comthieme-connect.com

The length and nature of the alkyl chain connecting the piperidine ring to another part of the molecule also play a key role. For a series of H3 receptor ligands, extending the length of an alkyl linker was found to decrease affinity. nih.govacs.org In another study on H1 antagonists, the nature of an acid chain attached to the piperidine nitrogen was identified as a key feature for maintaining in vivo duration of action. researchgate.net

Furthermore, substitutions on aromatic rings attached to the piperidine scaffold can have a substantial impact. In a series of benzimidazole-based cholinesterase inhibitors, a compound with a nitro group on the benzimidazole (B57391) ring and another on a phenyl ring emerged as the most potent inhibitor of both AChE and BuChE. nih.gov This demonstrates that electronic effects introduced by substituents are a critical factor in modulating enzyme inhibition.

Table 1: Effect of Structural Modifications on Receptor/Enzyme Activity

Compound/ModificationTargetKey Structural ChangeResulting Activity (Ki or IC50)Reference
Compound 5 vs. 4σ1 ReceptorPiperazine replaced with PiperidineKi decreased from 1531 nM to 3.64 nM nih.gov
Analog 17LATS1/2 KinaseMethyl groups added to piperidine ringSignificant gain in activity acs.org
GLP-1R Agonist (Cpd 31 vs. 28)GLP-1 ReceptorSubstituent moved from 4-position to 3-position of piperidineEmax increased from 24% to 60% thieme-connect.com
Compound 10AChE/BuChENO2 groups on benzimidazole and aryl ringsMost potent inhibitor in the series nih.gov
tert-butyl analogues (2, 13, 18)H3 ReceptorExtension of alkyl linker lengthhH3R Ki increased from 16.0 nM to 397 nM acs.org

Stereochemical Aspects of Pharmacological Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition by biological systems. For piperidine-based scaffolds, the introduction of chiral centers can dramatically influence pharmacological activity and selectivity, as different stereoisomers can interact differently with their biological targets. thieme-connect.comresearchgate.net The interaction of chiral drugs with the human body can lead to marked differences between stereoisomers in both pharmacokinetics and pharmacodynamics. mdpi.com

The position of substituents on the piperidine ring creates stereochemical considerations that are crucial for activity. In the development of HDM2-p53 protein-protein interaction (PPI) inhibitors, a compound with an allyl group at the 2-position of its piperidine ring was found to be a more potent inhibitor (IC50 = 41 nM) compared to its precursor (IC50 = 169 nM). thieme-connect.com This highlights that introducing a chiral center can significantly enhance biological activity. thieme-connect.comthieme-connect.com

Similarly, the relative configuration of substituents can be decisive. In a study of matrine-type alkaloids with antinociceptive effects, the relative configuration of substituents at the 3- and 4-positions of the piperidinone scaffold was found to influence the effect mediated through the κ-opioid receptor (KOR). nih.gov This underscores that diastereomers can possess distinct biological profiles. While conventional spectroscopy can sometimes struggle to differentiate between diastereoisomers, techniques like Vibrational Circular Dichroism (VCD) can provide distinct spectral features to tell them apart. mdpi.com

Enantiomers, which are non-superimposable mirror images, often exhibit different physiological activities. researchgate.net The enantioselective synthesis of piperidine derivatives is therefore critical for developing targeted therapies. For example, enzymatic kinetic resolution of 2-piperidineethanol (B17955) has been used to produce specific enantiomers that serve as building blocks for a range of biologically active molecules, including inhibitors of the TRPV1 receptor and cyclin-dependent kinases. nih.gov The use of a single, more active enantiomer can offer a better therapeutic profile compared to a racemic mixture. researchgate.net

Table 2: Influence of Stereochemistry on Biological Activity

Compound SeriesKey Stereochemical FeatureObserved EffectReference
HDM2-p53 PPI InhibitorsIntroduction of an allyl group at the 2-position of the piperidine ring (creating a chiral center).Potency (IC50) improved from 169 nM to 41 nM. thieme-connect.com
Matrine Alkaloid DerivativesRelative configuration of 3- and 4-substituents on the piperidinone scaffold.Influenced the antinociceptive effect mediated through the κ-opioid receptor. nih.gov
SUCNR1 InhibitorsIntroduction of a chiral center in the piperidine ring.Folded conformation with an intramolecular salt bridge, leading to increased permeability and lipophilicity. thieme-connect.com
MeV-RdRp InhibitorsIntroduction of a substituent at the 2-position of the piperidine ring.Effectively enhanced the aqueous solubility of the compound series. thieme-connect.com

Pharmacophore-Guided Ligand Design and Optimization

Pharmacophore modeling is a cornerstone of modern drug discovery, defining the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be biologically active at a specific target. dergipark.org.trnih.gov This approach is widely used in virtual screening to identify new molecules and to guide the optimization of lead compounds. dergipark.org.tr

For piperidine-based scaffolds, pharmacophore models can be generated using two primary approaches: ligand-based and structure-based. nih.gov

Ligand-based modeling is used when the 3D structure of the target is unknown. It involves aligning a set of active ligands to deduce the common features responsible for their activity. nih.gov

Structure-based modeling utilizes the known 3D structure of the biological target (e.g., from X-ray crystallography) to map the key interaction points within the binding site. researchgate.net This approach can identify "hot spots" that are crucial for ligand binding. researchgate.net

In the context of piperidinyl propanol derivatives, a pharmacophore model would typically identify the basic nitrogen of the piperidine ring as a key interaction point (often forming a salt bridge), the hydroxyl group of the propanol chain as a hydrogen bond donor or acceptor, and the cyclic structure of the piperidine as a hydrophobic or scaffold element. nih.govijnrd.org

The Petra/Osiris/Molinspiration (POM) analysis is one method used to identify pharmacophore sites based on the physicochemical properties and electronic charge distribution of heteroatoms in a molecule. mdpi.com Such computational tools allow researchers to design novel derivatives with improved pharmacological properties, such as enhanced potency, selectivity, and bioavailability. researchgate.net For example, after identifying a hit through virtual screening, a pharmacophore model can guide further structural modifications to better fit the identified chemical features, leading to more potent compounds. researchgate.net This iterative process of modeling, synthesis, and testing is central to optimizing ligands for a desired biological effect.

Scaffold Optimization and Bioisosteric Replacement Strategies in Piperidine Chemistry

Scaffold optimization is a critical strategy in medicinal chemistry aimed at improving the drug-like properties of a lead compound. This can involve modifying the core structure (scaffold) or employing bioisosteric replacement, where a part of the molecule is exchanged for a chemically different group that retains similar biological activity. nih.govipinnovative.com

Scaffold hopping is an advanced strategy that involves replacing the central core of a molecule with a structurally different scaffold while preserving the essential pharmacophoric features. For Neurokinin-3 receptor (NK3R) antagonists, researchers successfully used scaffold hopping to replace a triazolopiperazine substructure with an isoxazolo[3,4-c]piperidine derivative, which exhibited moderate antagonistic activity and better environmental decomposability. nih.gov

Bioisosterism is a powerful tool for fine-tuning a molecule's properties. drugdesign.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov This strategy can be used to address issues with potency, selectivity, pharmacokinetics, and toxicity. nih.govipinnovative.com

In piperidine chemistry, common bioisosteric replacements include:

Piperidine for Piperazine: The piperazine ring is a common bioisostere for piperidine. enamine.net In the context of 5-HT1D receptor ligands, replacing a piperidine with a piperazine ring was shown to offer pharmacokinetic advantages, potentially due to the lower pKa of piperazine. nih.gov However, in other cases, this switch can drastically alter selectivity. For dual H3/σ1 receptor ligands, replacing piperazine with piperidine was the key to achieving high affinity for the σ1 receptor. nih.gov

Replacement with Other Heterocycles: The piperidine ring can be replaced by other cyclic structures like pyrrolidine (B122466) or azetidine (B1206935) to probe the binding pocket and optimize properties. In the design of oxytocin (B344502) receptor antagonists, replacing a pyrazine (B50134) ring with azetidine led to a tenfold improvement in aqueous solubility. nih.gov

Ring-to-Chain Transformations or Introduction of Rigidity: Sometimes, entropic penalties can be reduced by using more rigidified versions of the piperidine scaffold, such as bridged or spirocyclic systems. acs.org For instance, the spiro[3.3]heptane analog is often used to lower lipophilicity relative to piperidine analogs. acs.org

These strategies allow medicinal chemists to explore a wider chemical space and systematically optimize a lead compound, like 3-Piperidin-3-yl-propan-1-ol, to achieve a desired therapeutic profile.

Conclusion and Future Research Directions

Advancements in Synthetic Methodologies for 3-Piperidin-3-yl-propan-1-ol Hydrochloride

The synthesis of piperidine (B6355638) derivatives, particularly those with specific stereochemistry at the 3-position, is a field of continuous innovation. Historically, the catalytic hydrogenation of substituted pyridines has been a primary method, though it often required harsh conditions such as high pressures and temperatures. nih.govresearchgate.net Modern advancements are focused on achieving higher efficiency, selectivity, and milder reaction conditions.

A significant area of progress is the asymmetric hydrogenation of pyridine (B92270) precursors. Rhodium-catalyzed transfer hydrogenation using formic acid has emerged as a powerful technique for creating chiral piperidines from pyridinium (B92312) salts without the need for hydrogen gas. dicp.ac.cn Another approach involves the electrocatalytic hydrogenation of pyridines using catalysts like carbon-supported rhodium, which can operate at ambient temperature and pressure, offering a more sustainable and energy-efficient alternative to traditional thermochemical methods. nih.gov

Recent breakthroughs are moving towards modular and highly selective strategies. For instance, a rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a novel route to enantioenriched 3-substituted piperidines. acs.org A particularly transformative development combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This two-step process first uses an enzyme to precisely install a hydroxyl group on the piperidine ring, which then serves as a handle for nickel-electrocatalyzed cross-coupling to form new carbon-carbon bonds. news-medical.net This method dramatically simplifies the synthesis of complex piperidines, reducing multi-step sequences to just a few efficient operations and avoiding the use of expensive precious metals like palladium. news-medical.net

Synthetic Method Catalyst/Reagent Key Features Reference(s)
Catalytic HydrogenationPlatinum(IV) oxide (PtO₂)Traditional method; often requires high pressure (50-70 bar) and acidic conditions. researchgate.netasianpubs.org researchgate.netasianpubs.org
Asymmetric Transfer HydrogenationRhodium complex with formic acidAllows for the synthesis of chiral piperidines; avoids gaseous hydrogen. dicp.ac.cn dicp.ac.cn
Electrocatalytic HydrogenationCarbon-supported Rhodium (Rh/C)Operates at ambient temperature and pressure; sustainable. nih.gov nih.gov
Asymmetric CarbometalationRhodium catalystHighly regio- and enantioselective functionalization of dihydropyridines. acs.org acs.org
C-H Oxidation & Cross-CouplingEnzyme & Nickel electrocatalystModular approach; simplifies complex synthesis and reduces reliance on precious metals. news-medical.net news-medical.net

These advancements collectively enable chemists to access a wider array of complex and stereochemically defined piperidine building blocks, including derivatives of 3-Piperidin-3-yl-propan-1-ol, with greater ease and efficiency.

Future Trajectories in Preclinical Investigation of Piperidinyl Propanol (B110389) Derivatives

Derivatives incorporating the piperidinyl propanol scaffold are being investigated for a wide range of therapeutic targets, reflecting the versatility of the piperidine ring. nih.gov Future preclinical research is poised to build upon these findings, focusing on optimizing potency, selectivity, and multi-target engagement.

One promising trajectory lies in the field of neuroscience. Piperidine derivatives have shown high affinity for sigma receptors (S1R and S2R), which are implicated in neurodegenerative diseases and psychiatric disorders. rsc.orgnih.gov For example, certain piperazine-based compounds have demonstrated nanomolar binding affinity for the S1R. nih.gov Similarly, piperidine-containing hydrazone derivatives are being developed as potent cholinesterase inhibitors for the treatment of Alzheimer's disease, with some compounds showing greater efficacy than the standard drug donepezil. nih.gov The future in this area will likely involve the design of dual-targeting ligands, such as compounds that act on both histamine (B1213489) H3 and sigma-1 receptors, to achieve synergistic therapeutic effects. nih.gov

Another major area is in the development of novel analgesics. The piperidine moiety is a critical component of morphine, and new derivatives are being designed to target the µ-opioid receptor with improved profiles. tandfonline.com Research is also expanding into other areas, including HIV-1 protease inhibitors, where the piperidine scaffold can be optimized to fit perfectly into the S2 subsite of the viral enzyme, leading to potent antiviral activity. nih.gov

Therapeutic Target Derivative Class Example Finding Reference(s)
Sigma-1 Receptor (S1R)Piperidine/Piperazine-based compoundsCompound 1 showed a Kᵢ of 3.2 nM, comparable to haloperidol. nih.gov rsc.orgnih.gov
Acetylcholinesterase (AChE)Hydrazone derivatives with piperidineCompound N7 showed an IC₅₀ of 14.124 µM, exceeding donepezil. nih.gov nih.gov
Histamine H₃ / Sigma-1 ReceptorPiperidine derivativesCompound 11 showed dual high affinity with Kᵢ of 6.2 nM (hH₃R) and 4.41 nM (σ₁R). nih.gov nih.gov
HIV-1 ProteaseCyclopropyl-containing PIs with piperidineInhibitor 22a displayed an IC₅₀ of 3.61 nM against wild-type HIV-1 PR. nih.gov nih.gov

Future preclinical work will increasingly focus on leveraging the stereochemistry of the piperidine ring to enhance biological activity and improve pharmacokinetic properties, moving from broad-spectrum agents to highly tailored therapeutics. thieme-connect.comcolab.ws

Integration of Advanced Computational Approaches in Piperidinyl Propanol Research

Computational chemistry has become an indispensable tool in the study of piperidine-based compounds, and its role is set to expand from retrospective analysis to prospective design. Molecular docking and molecular dynamics (MD) simulations are routinely used to elucidate the binding modes of piperidine derivatives with their protein targets. rsc.orgnih.govnih.gov These studies provide crucial insights into the specific amino acid residues that interact with the ligand, helping to explain the observed structure-activity relationships (SAR). rsc.orgnih.gov

For instance, computational studies on sigma receptor ligands have used docking and MD simulations to identify the key interactions within the binding pocket, guiding further optimization. rsc.orgnih.gov In the development of cholinesterase inhibitors, MD simulations have been used to confirm the stability of the ligand-enzyme complex over time, validating the docking results. nih.gov Similarly, in the design of HIV-1 protease inhibitors, molecular docking revealed that the flexible piperidine ring could perfectly fill a key pocket of the active site, which was consistent with the compound's high potency. nih.gov

The future trajectory of computational research will involve several key advancements:

Virtual High-Throughput Screening (vHTS): Using computational models to screen vast virtual libraries of piperidine derivatives to identify promising lead candidates before committing to chemical synthesis.

Predictive ADMET Modeling: Employing machine learning and AI-driven models to predict absorption, distribution, metabolism, excretion, and toxicity properties of new designs, thereby reducing late-stage failures.

De Novo Design: Utilizing algorithms to design novel piperidine scaffolds tailored to the specific geometry and chemical environment of a target's binding site.

These advanced computational approaches will accelerate the discovery pipeline, enabling a more rational, cost-effective, and rapid development of next-generation therapeutics based on the piperidinyl propanol scaffold.

Emerging Opportunities for Piperidine-Based Chemical Scaffolds in Chemical Biology

Beyond direct therapeutic applications, the piperidine scaffold offers significant opportunities as a tool for fundamental research in chemical biology. A high-quality chemical probe—a selective small-molecule modulator of a protein's function—can be used to investigate biological pathways and validate new drug targets. nih.gov The synthetic tractability and privileged biological activity of the piperidine core make it an ideal foundation for creating such probes.

Emerging opportunities include:

Target Validation and Pathway Elucidation: The development of highly potent and selective piperidine-based inhibitors for specific enzymes or receptors, such as those for the NLRP3 inflammasome, allows researchers to probe the function of these proteins in cellular and animal models. nih.govacs.org This helps to validate them as targets for future drug discovery.

Exploring New Biological Space: The modular synthetic methods now available allow for the creation of complex, three-dimensional piperidine molecules that can explore new areas of chemical space. news-medical.net This is crucial for targeting challenging proteins that have been considered "undruggable."

Development of Novel Biological Modulators: Piperidine scaffolds are being incorporated into molecules with novel functions, such as senescence inducers. thieme-connect.com These compounds can be used as tools to study the processes of aging and cancer at a molecular level.

The ability to functionalize the piperidine ring at various positions with precise stereochemical control allows for the fine-tuning of a molecule's properties to create highly specialized chemical probes. As synthetic methodologies become more advanced, the piperidine scaffold will undoubtedly play an expanding role in uncovering new biological mechanisms and identifying the next generation of therapeutic targets.

Q & A

Basic: How can the crystal structure of 3-Piperidin-3-yl-propan-1-ol hydrochloride be determined experimentally?

Methodological Answer:
X-ray crystallography is the gold standard for resolving crystal structures. Use SHELX programs (e.g., SHELXL, SHELXS) for structure solution and refinement. Key steps include:

  • Growing high-quality single crystals in polar solvents (e.g., ethanol/water mixtures) to enhance diffraction quality .
  • Collecting intensity data using synchrotron radiation for high-resolution datasets.
  • Refining hydrogen atom positions via constrained or riding models, accounting for piperidine ring puckering and chloride ion interactions .

Advanced: What strategies mitigate steric hindrance during the synthesis of this compound?

Methodological Answer:
Steric hindrance in the piperidine ring can be addressed by:

  • Introducing bulky protecting groups (e.g., tert-butoxycarbonyl) to pre-organize intermediates .
  • Optimizing reaction temperature (e.g., 0–5°C for nucleophilic substitutions) to reduce side reactions .
  • Employing kinetic control via slow addition of reagents to favor desired stereochemistry .

Basic: Which analytical techniques are critical for assessing the purity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to detect impurities ≤0.1% .
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for characteristic peaks (e.g., piperidine CH2_2 at δ 1.4–1.6 ppm; hydroxyl proton at δ 4.2 ppm) .
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ at m/z 206.1 (hydrochloride adduct) .

Advanced: How to design pharmacological assays to evaluate its activity as a CNS agent?

Methodological Answer:

  • Receptor Binding Assays : Screen against sigma-1 or NMDA receptors using radiolabeled ligands (e.g., 3H^3H-DTG) and compare IC50_{50} values .
  • In Vivo Models : Test locomotor activity in rodents (e.g., open-field test) at doses 5–20 mg/kg, monitoring for sedation or hyperlocomotion .
  • Dose-Response Curves : Use nonlinear regression to calculate EC50_{50}, ensuring replicates (n ≥ 6) to account for intersubject variability .

Basic: What storage conditions ensure long-term stability?

Methodological Answer:

  • Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis .
  • Monitor moisture content (<0.1% via Karl Fischer titration) and avoid freeze-thaw cycles .

Advanced: How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to assess heterogeneity via I2^2 statistics .
  • Experimental Replication : Control variables like animal strain (e.g., Sprague-Dawley vs. Wistar rats) and dosing regimens .
  • Structural Confirmation : Verify batch purity (>98% via HPLC) to exclude impurities as confounding factors .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation .
  • For spills, neutralize with 10% sodium bicarbonate and collect residues in chemical waste containers .

Advanced: How does chirality impact its biological activity?

Methodological Answer:

  • Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) and test separately .
  • Compare enantiomer binding affinities using SPR (surface plasmon resonance) to identify stereospecific targets .

Advanced: What computational methods predict its pharmacokinetic properties?

Methodological Answer:

  • Use SwissADME to estimate logP (clogP ≈ 1.2) and blood-brain barrier permeability .
  • Perform molecular docking (AutoDock Vina) to model interactions with CYP450 enzymes for metabolism prediction .

Basic: How to validate compliance with USP standards for reference materials?

Methodological Answer:

  • Follow USP monographs for identity (FTIR), assay (HPLC ≥98%), and residual solvents (GC-MS) .
  • Certify traceability with NIST-calibrated instruments and document SOPs for audit readiness .

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